Sertraline

Vue d'ensemble

Description

Sertraline is an antidepressant drug that has been used to treat a variety of mental health disorders, including depression, anxiety, and obsessive-compulsive disorder. It is a selective serotonin reuptake inhibitor (SSRI), meaning it works by increasing the availability of the neurotransmitter serotonin in the brain. By doing this, sertraline can help to improve mood, reduce anxiety, and reduce the intensity of obsessive thoughts. In addition to its clinical applications, sertraline has been used in laboratory experiments to study the biochemical and physiological effects of antidepressant drugs.

Applications De Recherche Scientifique

Treatment for Post-Traumatic Stress Disorder (PTSD)

Sertraline is used as a treatment for PTSD . A systematic review and meta-analysis of the effectiveness of sertraline, an SSRI, as a treatment for PTSD showed that it was effective . The review supported the use of sertraline for PTSD, though further research on sub-group differences (e.g., gender) is required .

Treatment for Depression

Sertraline is used as a treatment for depression . It is compared with other antidepressive agents for its effectiveness in treating depression .

Reduction of Anxiety Symptoms

Sertraline is found to be more effective at reducing anxiety symptoms, such as nervousness, irritability, and restlessness . Improvements in anxiety symptoms show after six weeks of treatment with sertraline .

Treatment for Major Depressive Disorders

Sertraline is a selective serotonin reuptake inhibitor used as a major therapeutic advance in psychiatry . It is the drug of choice for the treatment of major depressive disorders .

Anticancer Properties

Research suggests that sertraline decreases cell viability, proliferation, migration, and invasion, induces apoptosis, and causes cell cycle arrest in different types of cancer cells . It is also an established P-glycoprotein modulator .

Improvement of Drug Solubility

Sertraline encounters the problem of poor aqueous solubility and vulnerability to enzymatic degradation in the liver . Research is being conducted to improve the solubility of sertraline .

Mécanisme D'action

Target of Action

Sertraline, commonly known as a selective serotonin reuptake inhibitor (SSRI), primarily targets the serotonin transporter (SERT) . SERT is an integral membrane protein that mediates the reuptake of the neurotransmitter serotonin at presynaptic nerve terminals in the brain .

Mode of Action

Sertraline works by inhibiting the reuptake of serotonin into neurons, thus enhancing serotoninergic transmission . This inhibition increases the amount of serotonin available, improving the transmission of messages between neurons . It’s important to note that several weeks of therapy with sertraline may be required before beneficial effects are noticed .

Biochemical Pathways

Sertraline undergoes extensive first-pass metabolism. The principal metabolic pathway for sertraline is N-demethylation to form N-desmethylsertraline, which is much less potent in its pharmacological activity than sertraline . In addition to N-demethylation, sertraline metabolism involves N-hydroxylation, oxidative deamination, and finally, glucuronidation . The metabolism of sertraline is mainly catalyzed by CYP3A4 and CYP2B6 , with some activity accounted for by CYP2C19 and CYP2D6 .

Pharmacokinetics

Sertraline is slowly absorbed following oral administration and undergoes extensive first-pass oxidation to form N-desmethylsertraline, a weakly active metabolite that accumulates to a greater concentration in plasma than the parent drug at steady state . The elimination half-life of sertraline ranges from 22–36 hours, and once-daily administration is therapeutically effective . Steady-state plasma concentrations vary widely, up to 15-fold, in patients receiving usual antidepressant dosages between 50 and 150 mg/day .

Result of Action

Sertraline has been found to decrease cell viability, proliferation, migration, and invasion, induce apoptosis, and cause cell cycle arrest in different types of cancer cells . It also targets intracellular vesiculogenic membranes and inhibits serine/glycine synthesis enzymes .

Action Environment

Environmental factors can influence the action of sertraline. For instance, photodegradation, a process where drugs undergo degradation when exposed to light, can affect the environmental impact of sertraline . Moreover, sertraline can persist in surface water ecosystems for a significant period due to its resistant nature . This drug can pose a threat to the environment, wildlife, and even humans .

Propriétés

IUPAC Name |

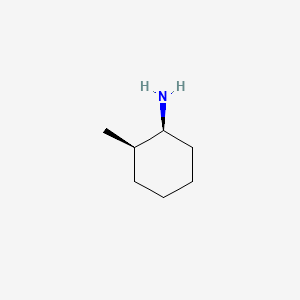

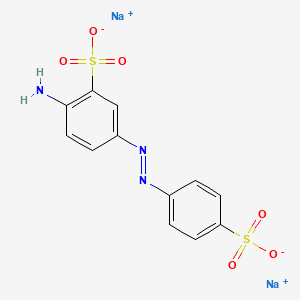

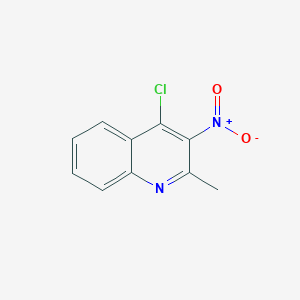

(1S,4S)-4-(3,4-dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17Cl2N/c1-20-17-9-7-12(13-4-2-3-5-14(13)17)11-6-8-15(18)16(19)10-11/h2-6,8,10,12,17,20H,7,9H2,1H3/t12-,17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGKDLMBJGBXTGI-SJCJKPOMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCC(C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN[C@H]1CC[C@H](C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

79559-97-0 (Hydrochloride) | |

| Record name | Sertraline [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079617962 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6023577 | |

| Record name | Sertraline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6023577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Sertraline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005010 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

416.3±45.0 °C | |

| Record name | Sertraline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01104 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Solubility |

>45.9 [ug/mL] (The mean of the results at pH 7.4), 3.8mg/mL | |

| Record name | SID49665783 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | Sertraline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01104 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanism of Action |

Sertraline selectively inhibits the reuptake of serotonin (5-HT) at the presynaptic neuronal membrane, thereby increasing serotonergic activity. This results in an increased synaptic concentration of serotonin in the CNS, which leads to numerous functional changes associated with enhanced serotonergic neurotransmission. These changes are believed to be responsible for the antidepressant action and beneficial effects in obsessive-compulsive (and other anxiety related disorders). It has been hypothesized that obsessive-compulsive disorder, like depression, is also caused by the disregulation of serotonin. In animal studies, chronic administration of sertraline results in down-regulation of brain norepinephrine receptors. Sertraline displays affinity for sigma-1 and 2 receptor binding sites, but binds with stronger affinity to sigma-1 binding sites. In vitro, sertraline shows little to no affinity for GABA, dopaminergic, serotonergic (5HT1A, 5HT1B, 5HT2), or benzodiazepine receptors. It exerts weak inhibitory actions on the neuronal uptake of norepinephrine and dopamine and exhibits no inhibitory effects on the monoamine oxidase enzyme., Sertraline is a selective 5-HT reuptake inhibitor. It does not have cardiovascular, anticholinergic, antidopaminergic, convulsant, or monoamine oxidase-inhibiting effects. Most antidepressants are associated with either norepinephrine reuptake inhibition, 5-HT reuptake inhibition, & monoamine oxidase inhibition. Sertraline does not cause significant reuptake blockade of dopamine or norepinephrine. Sertraline through inhibition of 5-HT release, may cause beta-adrenoceptor downregulation. | |

| Record name | Sertraline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01104 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | SERTRALINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7037 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Product Name |

Sertraline | |

CAS RN |

79617-96-2, 79617-95-1 | |

| Record name | Sertraline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79617-96-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | cis-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-N-methyl-1-naphthalenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79617-95-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sertraline [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079617962 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sertraline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01104 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Sertraline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6023577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sertraline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SERTRALINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QUC7NX6WMB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SERTRALINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7037 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Sertraline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005010 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

245-246 | |

| Record name | Sertraline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01104 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: Sertraline is classified as a selective serotonin reuptake inhibitor (SSRI) [1-16]. It primarily acts by inhibiting the serotonin transporter (SERT), a protein responsible for removing serotonin from the synapse, the space between nerve cells [, ]. This inhibition leads to an increased concentration of serotonin in the synapse, enhancing serotonergic neurotransmission [1-3, 5, 16-20].

A: Sertraline has a molecular formula of C17H17Cl2N and a molecular weight of 306.23 g/mol [].

A: Yes, several studies utilize High-Performance Liquid Chromatography (HPLC) coupled with various detection methods, such as UV spectrophotometry and electron-capture detection, for the quantification of sertraline and its metabolites in biological samples [, , , ]. These techniques rely on specific spectroscopic properties of sertraline for detection and analysis.

ANone: Sertraline is not known to exhibit catalytic properties. As a pharmaceutical compound, its primary function is to modulate biological processes rather than catalyze chemical reactions.

A: While the provided research doesn't delve into specific computational studies, it highlights the importance of pharmacogenetic factors, such as CYP2D6*2 and CYP2C19 polymorphisms, in influencing sertraline clearance []. This suggests the potential for applying computational approaches, like QSAR modeling and molecular docking simulations, to further understand sertraline's interactions with its targets and predict its metabolic fate.

A: Although the provided research doesn't explicitly discuss sertraline analogues, it emphasizes the stereoselective nature of its biological activity. One study describes the separation of its four stereoisomers, (1S, 4S)-, (1R, 4R)-, (1S, 4R)-, and (1R, 4S)-isomers, highlighting the importance of the (1S, 4S) configuration for therapeutic efficacy []. This suggests that even minor changes in sertraline's three-dimensional structure can significantly affect its binding affinity to SERT and, consequently, its potency and selectivity.

A: One study investigated a novel Self-Micro Emulsifying Drug Delivery System (SMEDDS) for sertraline hydrochloride []. This formulation approach aims to enhance the solubility and bioavailability of the drug, potentially leading to improved therapeutic outcomes.

ANone: The research papers primarily focus on the scientific and clinical aspects of sertraline. Information on specific SHE regulations, compliance, and risk minimization practices is not discussed.

A: Sertraline is known to be slowly absorbed following oral administration, reaching peak plasma concentrations between 6 and 8 hours []. It exhibits high plasma protein binding (up to 97%) and undergoes extensive first-pass metabolism, primarily through demethylation to its active metabolite, N-desmethylsertraline []. Both sertraline and N-desmethylsertraline are further metabolized through hydroxylation and conjugation, with a terminal elimination half-life of approximately 26 hours [].

A: Yes, genetic polymorphisms in drug-metabolizing enzymes significantly influence sertraline clearance. For example, individuals carrying the CYP2D6*2 polymorphism exhibit a 23.1% decrease in sertraline clearance compared to those without this polymorphism []. Similarly, patients with intermediate or poor CYP2C19 metabolizer phenotypes show reduced sertraline clearance, requiring dose adjustments to achieve therapeutic levels [].

A: N-desmethylsertraline possesses pharmacological activity comparable to sertraline, contributing to the drug's prolonged therapeutic effect [, , ]. The formation of this active metabolite is influenced by genetic variations in metabolizing enzymes, leading to interindividual differences in sertraline's pharmacokinetic and pharmacodynamic profile [, ].

A: The forced swim test, a widely used preclinical model for assessing antidepressant activity, is frequently employed to evaluate sertraline's effects on behavioral despair in rodents []. Studies have consistently shown that sertraline significantly reduces immobility time in this test, indicating its potential to alleviate depressive symptoms [, ].

A: Numerous randomized controlled trials have demonstrated sertraline's efficacy in treating major depressive disorder in various patient populations, including adults [, , , , , , ] and the elderly [, ]. These trials have shown that sertraline effectively reduces depressive symptoms, as measured by validated scales like the Hamilton Depression Rating Scale (HAMD) and Clinical Global Impression (CGI) scales [, , , , , , , ].

A: While the provided research doesn't extensively cover resistance mechanisms, it highlights that a significant portion of patients with major depressive disorder do not achieve adequate response to SSRI monotherapy, including sertraline [, , , , ]. Factors contributing to treatment resistance in depression are complex and multifaceted, potentially involving genetic variability in drug targets, altered neurotransmitter systems, and individual differences in disease pathophysiology [, , , , ].

ANone: The provided research primarily focuses on the therapeutic benefits and mechanisms of sertraline. Detailed information regarding its toxicology, adverse effects, and safety profile, including potential long-term effects, is not discussed in these studies.

ANone: The research papers primarily focus on the pharmacological and clinical aspects of sertraline. Specific details regarding these aspects are limited or not addressed within the provided research context.

A: The introduction of sertraline and other SSRIs marked a significant milestone in the treatment of depression and other psychiatric disorders [1-3, 5, 8, 14, 16-20]. These drugs offered improved tolerability and a more favorable side effect profile compared to previous generations of antidepressants, such as tricyclic antidepressants and monoamine oxidase inhibitors [, , , ]. Research on sertraline has also highlighted the importance of personalized medicine, as genetic variations in drug-metabolizing enzymes influence its pharmacokinetic profile, emphasizing the need for individualized treatment approaches to optimize efficacy and minimize adverse effects [].

A: The study of sertraline exemplifies the collaborative nature of modern pharmaceutical research, involving expertise from pharmacology, medicinal chemistry, clinical medicine, neuroscience, and genetics [1-20]. For instance, understanding sertraline's mechanism of action requires insights from pharmacology and neuroscience, while optimizing its formulation and delivery relies on collaborations between pharmaceutical scientists and medicinal chemists [, , , ]. Additionally, investigating the influence of genetic factors on sertraline's pharmacokinetics and efficacy necessitates collaboration between geneticists and clinicians [, ]. These cross-disciplinary efforts are crucial for advancing our understanding of sertraline's therapeutic potential and developing novel treatment strategies for depression and other mental health conditions.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(11bS)-4-Hydroxy-2,6-bis(2,4,6-triisopropylphenyl)dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepine 4-oxide](/img/structure/B3430005.png)

![Bis(2-(3H-dinaphtho[2,1-c:1',2'-e]phosphepin-4(5H)-yl)ethyl)amine](/img/structure/B3430012.png)

![3-[2-(2,4-Dichlorophenyl)ethyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one](/img/structure/B3430038.png)

![2-[(4-cyclohexyl-5-{[(3-methoxyphenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid](/img/structure/B3430045.png)